molecular formula C14H10N4OS B11008247 N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B11008247
M. Wt: 282.32 g/mol
InChI Key: SNSSXOKUVJRMKT-UHFFFAOYSA-N
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Description

N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, along with the phenyl and pyridinecarboxamide groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide typically involves the cyclization of thiosemicarbazide with aromatic acids. One common method involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with acetic anhydride and pyridine under reflux conditions. The resulting crystals are then collected by filtration and recrystallized from methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of the enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide is unique due to the presence of both the thiadiazole and pyridinecarboxamide groups, which contribute to its distinct chemical properties and biological activities. This combination of functional groups allows the compound to exhibit a broad range of activities, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C14H10N4OS/c19-12(11-8-4-5-9-15-11)16-14-18-17-13(20-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,19)

InChI Key

SNSSXOKUVJRMKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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